molecular formula C18H21N3O4 B2907732 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1797091-03-2

3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2907732
CAS No.: 1797091-03-2
M. Wt: 343.383
InChI Key: NZNDPHVUIIMMGQ-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide features a 2,3-dihydro-1,4-benzodioxine core substituted with a methyl group at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further linked to a pyrazole ring bearing an oxan-4-yl (tetrahydropyran-4-yl) substituent at the 1-position . This structure combines a rigid benzodioxine scaffold with a pyrazole moiety, a design strategy commonly employed in medicinal chemistry to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-17(25-16-5-3-2-4-15(16)24-12)18(22)20-13-10-19-21(11-13)14-6-8-23-9-7-14/h2-5,10-12,14,17H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNDPHVUIIMMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CN(N=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone. The tetrahydropyran ring can be introduced via a cyclization reaction involving an appropriate diol and an acid catalyst. The final step involves the coupling of the pyrazole and tetrahydropyran intermediates with the benzo-dioxine carboxamide moiety under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole ring or the benzo-dioxine moiety using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups targeted. For example, oxidation of the pyrazole ring could lead to the formation of pyrazole N-oxides, while reduction of the carboxamide group could yield the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical entities.

    Material Science: The compound’s structural features may impart interesting properties to materials, such as enhanced stability or specific electronic characteristics, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide would depend on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity through competitive or non-competitive binding. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Data Tables

Table 3: Comparative Physicochemical Properties (Inferred)

Property Target Compound 741733-98-2 Benzo[b][1,4]oxazin Derivative ()
Molecular Weight ~375 g/mol (estimated) ~350 g/mol ~400 g/mol
Polar Groups 2 ethers, 1 amide 1 amide, 1 ketone 1 oxazin, 1 amide
Likely Solubility Moderate (polar groups) Low (thiazole) Low (pyrimidine)

Biological Activity

3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • Molecular Formula : C₁₄H₁₈N₂O₃

This compound features a benzodioxine core fused with a pyrazole ring and an oxane moiety, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit various biological activities:

  • Antitumor Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth by modulating pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This is crucial for cancer cell proliferation and survival .
  • Anti-inflammatory Effects : The incorporation of pyrazole moieties has been linked to anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
  • Antioxidant Properties : The benzodioxine structure is known for its ability to scavenge free radicals, which can protect cells from oxidative stress and damage .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antitumor Effects : A study demonstrated that a benzodioxine derivative significantly suppressed tumor growth in xenograft models by enhancing apoptosis in cancer cells. The compound's ability to lower intrinsic clearance resulted in improved drug exposure and efficacy at lower doses .
  • Inflammation Model : Another research highlighted the anti-inflammatory effects of similar pyrazole-based compounds in animal models of arthritis. The results indicated a reduction in swelling and pain through the inhibition of COX enzymes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorInhibition of PI3K/AKT/mTOR pathway
Compound BAnti-inflammatoryInhibition of COX enzymes
Compound CAntioxidantScavenging free radicals

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